molecular formula C10H14N2O B11170204 3-Benzyl-1,1-dimethylurea CAS No. 35376-72-8

3-Benzyl-1,1-dimethylurea

Cat. No.: B11170204
CAS No.: 35376-72-8
M. Wt: 178.23 g/mol
InChI Key: QJYLGBWWVUPNEY-UHFFFAOYSA-N
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Description

3-Benzyl-1,1-dimethylurea is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, where the hydrogen atoms on the nitrogen are replaced by a benzyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyl-1,1-dimethylurea can be synthesized through the nucleophilic addition of benzylamine to dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of benzyl isocyanate with dimethylamine in the presence of a catalyst. This method allows for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,1-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Benzyl-1,1-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,1-dimethylurea is unique due to the presence of the benzyl group, which imparts specific chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its analogs .

Properties

CAS No.

35376-72-8

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-benzyl-1,1-dimethylurea

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)11-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13)

InChI Key

QJYLGBWWVUPNEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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